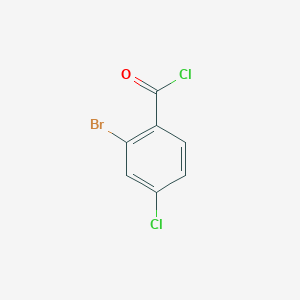

2-Bromo-4-chlorobenzoyl chloride

Description

Contextualization within Halogenated Benzoyl Chloride Chemistry

Halogenated benzoyl chlorides are a class of organic compounds that are pivotal in numerous chemical transformations. mdpi.com They are derivatives of benzoyl chloride, featuring one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the aromatic ring. mdpi.comgoogle.com The nature, number, and position of these halogen substituents profoundly influence the chemical reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon in the acyl chloride group. google.com

2-Bromo-4-chlorobenzoyl chloride is a distinct member of this family, with a bromine atom at the ortho position and a chlorine atom at the para position relative to the acyl chloride functionality. This specific substitution pattern creates a unique electronic and steric environment. The electron-withdrawing nature of both bromine and chlorine atoms enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a cornerstone of its utility in organic synthesis. The presence of two different halogens also introduces the potential for regioselective reactions, where one halogen may be targeted for transformation over the other under specific reaction conditions, a significant area of investigation in synthetic methodology.

The synthesis of halogenated benzoyl chlorides, including this compound, typically involves the chlorination of the corresponding benzoic acid. A common method is the reaction of the parent carboxylic acid, in this case, 2-bromo-4-chlorobenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comnbinno.com Industrial-scale production may also involve the controlled hydrolysis of the corresponding benzotrichloride (B165768) derivative. bldpharm.comgoogle.com

Significance as a Preeminent Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a key intermediate for the construction of more complex molecular architectures. Its acyl chloride group readily reacts with a wide array of nucleophiles—including alcohols, phenols, amines, and carbanions—to form esters, amides, and ketones, respectively. These reactions, often categorized as acylation reactions, are fundamental in the synthesis of a diverse range of organic compounds.

A prominent application of this reactivity is in the synthesis of substituted benzophenones through Friedel-Crafts acylation. For instance, a structurally similar compound, 5-bromo-2-chlorobenzoyl chloride, is reacted with phenetole (B1680304) (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to produce 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685). google.com This reaction highlights a typical application for this compound, where it serves to introduce the 2-bromo-4-chlorobenzoyl moiety onto another aromatic ring, a common structural motif in medicinal chemistry and materials science.

The resulting poly-substituted aromatic compounds are valuable precursors for pharmaceuticals, agrochemicals, and dyes. nbinno.com The specific halogenation pattern of this compound is often intentionally designed into a synthetic route to influence the biological activity or physical properties of the final product. The bromine and chlorine atoms can also serve as handles for further functionalization, for example, through cross-coupling reactions like the Suzuki or Heck reactions, thereby expanding the synthetic possibilities.

Overview of Contemporary Research Endeavors and Challenges

Current research involving this compound and related compounds is focused on leveraging its reactivity for the efficient synthesis of novel compounds and overcoming the inherent synthetic challenges. One major area of investigation is the development of highly selective reactions. Given the multiple reactive sites on the molecule (the acyl chloride, the C-Br bond, and the C-Cl bond), achieving chemoselectivity is a significant challenge. nih.gov For example, researchers aim to develop catalytic systems that can selectively activate one site while leaving the others intact, allowing for a stepwise and controlled elaboration of the molecular structure.

Furthermore, the synthesis and purification of complex molecules derived from intermediates like this compound can be demanding. Issues such as the removal of protecting groups from other parts of the molecule without affecting the halogen substituents, and the prevention of insoluble aggregate formation during multi-step syntheses, are practical hurdles that researchers continuously work to overcome. beilstein-journals.org The development of more robust and efficient synthetic protocols, including the exploration of continuous flow chemistry, is an active area of research to address these challenges and facilitate the synthesis of complex, high-value molecules. nih.gov

Properties

IUPAC Name |

2-bromo-4-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMZIXOCJASTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612225 | |

| Record name | 2-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116779-74-9 | |

| Record name | 2-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Chlorobenzoyl Chloride

Preparation from 2-Bromo-4-chlorobenzoic Acid

The conversion of 2-Bromo-4-chlorobenzoic acid to its corresponding acyl chloride is a standard yet crucial transformation in organic synthesis. The general reaction involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Comparative Analysis of Acyl Chlorination Reagents

The selection of an appropriate chlorinating agent is a critical factor that influences the reaction's efficiency, safety, and cost-effectiveness. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comcommonorganicchemistry.com Other reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also capable of effecting this transformation but are often less preferred due to practical considerations. masterorganicchemistry.comchemguide.co.uk

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.comreddit.com The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. libretexts.org

The reaction typically proceeds by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com The gaseous nature of the byproducts simplifies the purification process, as they can be easily removed from the reaction mixture. reddit.comlibretexts.org

A proposed mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This intermediate is unstable and subsequently undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and a proton.

For the synthesis of 2-Bromo-4-chlorobenzoyl chloride, the reaction with thionyl chloride can be represented as follows:

C₇H₄BrClO₂ + SOCl₂ → C₇H₃BrCl₂O + SO₂ + HCl

This method has been successfully applied in the synthesis of related compounds, such as 5-bromo-2-chlorobenzoyl chloride, where 5-bromo-2-chlorobenzoic acid is refluxed directly with thionyl chloride. google.com

Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides and is often favored for its milder reaction conditions and cleaner byproducts. commonorganicchemistry.comresearchgate.net The reaction with a carboxylic acid yields the acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO), all of which are gaseous and easily removed. researchgate.net

This method is typically carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com A key advantage of using oxalyl chloride is that the reaction often proceeds with high efficiency and selectivity. However, a significant drawback is the formation of carbon monoxide, which is a toxic gas and requires careful handling, especially on a large scale. researchgate.net

The synthesis of this compound using oxalyl chloride would follow the general scheme:

C₇H₄BrClO₂ + (COCl)₂ → C₇H₃BrCl₂O + CO₂ + CO + HCl

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction and the sensitivity of the starting material and product. While thionyl chloride is more cost-effective for large-scale production, oxalyl chloride is often preferred for laboratory-scale syntheses where milder conditions are desirable. researchgate.net

Table 1: Comparison of Acyl Chlorination Reagents

| Reagent | Byproducts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Reflux, neat or in solvent | Cost-effective, gaseous byproducts | Harsher conditions, potential for side reactions |

| Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl (gaseous) | Room temperature, in solvent | Milder conditions, clean reaction | More expensive, produces toxic CO gas |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Cold conditions | Effective for many acids | Solid reagent, separation of POCl₃ can be difficult |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | - | - | Less reactive, stoichiometric considerations |

Catalytic Systems and Their Influence on Reaction Efficiency

To enhance the rate and efficiency of acyl chloride formation, catalytic amounts of certain compounds are often added to the reaction mixture. N,N-Dimethylformamide (DMF) is a widely used and effective catalyst for these reactions, particularly when using oxalyl chloride or thionyl chloride. commonorganicchemistry.comresearchgate.netgoogle.com

The catalytic cycle with DMF involves the formation of a Vilsmeier reagent, an electrophilic species, from the reaction of DMF with the chlorinating agent. This reagent then reacts with the carboxylic acid to form an intermediate that readily collapses to the acyl chloride, regenerating the catalyst. This catalytic pathway provides a lower energy route for the reaction, thus increasing its rate. stackexchange.com The use of a catalyst is particularly important for industrial processes to ensure high throughput and efficiency. google.com

Optimization of Reaction Parameters for Industrial Scale-Up

Transitioning a laboratory-scale synthesis to an industrial process requires careful optimization of several parameters to ensure safety, cost-effectiveness, and high yield.

The choice of solvent is critical in the synthesis of this compound. An ideal solvent should be inert to the reaction conditions, dissolve the reactants, and facilitate easy separation of the product. google.com

For thionyl chloride-mediated reactions, while the reaction can be run neat, using a solvent can help to control the reaction temperature and improve handling. commonorganicchemistry.com However, it is crucial to avoid solvents that can react with thionyl chloride. For instance, toluene (B28343) is generally avoided as it can be chlorinated by thionyl chloride, leading to the formation of benzyl (B1604629) chloride as an impurity, which is problematic on a large scale. researchgate.net

In the case of oxalyl chloride reactions, dichloromethane (DCM) is a commonly used solvent as it is inert and has a low boiling point, which simplifies its removal after the reaction is complete. commonorganicchemistry.com For industrial applications, the selection of a solvent also involves considerations of its environmental impact, toxicity, and cost. In some patented procedures for related compounds, the reaction with thionyl chloride is carried out without a solvent, which can be advantageous in terms of reducing waste and simplifying the process. google.com

Temperature and Pressure Regimen Studies

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.uklibretexts.org The synthesis of this compound follows this logic, starting from 2-bromo-4-chlorobenzoic acid.

While specific, detailed studies on the temperature and pressure optimization exclusively for this compound are not extensively documented in publicly available literature, data from analogous reactions provide a framework for typical conditions. For the synthesis of the isomeric 5-bromo-2-chlorobenzoyl chloride , a patented method involves reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a DMF catalyst. google.com The reaction is brought to reflux for 2 to 3 hours. Following the reaction, excess thionyl chloride is removed via reduced pressure distillation at 60°C. google.com

For the broader class of chlorobenzoyl chlorides, synthesis conditions vary. The chlorination of benzoyl chloride to monochlorobenzoyl chloride can be performed at temperatures between 0°C and 50°C, often at atmospheric pressure. google.com Other processes for preparing acyl chlorides from carboxylic acids may operate at higher temperatures, ranging from 30°C to 150°C. google.com These reactions are generally conducted at atmospheric pressure, with vacuum distillation employed during purification to separate the product from byproducts and unreacted starting materials. chemguide.co.ukgoogle.com

Table 1: Example Reaction Conditions for Substituted Benzoyl Chloride Synthesis

| Precursor | Reagent | Catalyst | Temperature | Pressure | Product |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride | DMF | Reflux (heating) | Atmospheric, then reduced pressure distillation at 60°C | 5-Bromo-2-chlorobenzoyl chloride google.com |

| Benzoic acid | Thionyl chloride | DMF | Heating | Atmospheric, then vacuum distillation (20-50 mmHg) | Benzoyl chloride google.com |

| Carboxylic Acids | Carbonyl chloride | Di-sec-butylformamide | 30°C to 150°C | Not Specified | Acyl chloride google.com |

| Benzoyl chloride | Chlorine | Ferric chloride-iodine | < 50°C | Atmospheric | Monochlorobenzoyl chloride google.com |

Process Intensification Strategies

Process intensification involves the development of innovative equipment and techniques to dramatically improve chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. For the synthesis of specialty chemicals like this compound, flow chemistry using microreactors is a prominent strategy. researchgate.net

Flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety when dealing with highly reactive intermediates. researchgate.net This technology is particularly well-suited for the synthesis of acyl chlorides, where reactions can be exothermic and produce hazardous byproducts like HCl gas.

While a specific flow chemistry process for this compound is not detailed in the reviewed literature, the synthesis of the related precursor, 4-Bromo-2-chlorobenzoic acid , has been demonstrated in a flow system. chemicalbook.com This highlights the applicability of the technology to this class of compounds. In this example, a Vapourtec flow reactor was used for the carbonylation of an ortho-substituted iodoarene. chemicalbook.com

Table 2: Example of Flow Reactor Parameters for a Related Precursor Synthesis chemicalbook.com

| Parameter | Value |

| Platform | Vapourtec R2+ Series |

| Reactor Type | Gas/Liquid Membrane Reactor |

| Reactant Flow Rate | 0.125 mL/min |

| Temperature | 110 °C |

| Pressure (CO) | 15 bar |

| Back Pressure | 250 psi (~17.2 bar) |

These parameters demonstrate the kind of precise control over high-temperature and high-pressure conditions that flow chemistry enables, which could be adapted for the conversion of 2-bromo-4-chlorobenzoic acid to its acyl chloride, potentially offering higher yields and purity compared to batch processing.

Emerging and Alternative Synthetic Routes to this compound

Beyond the conventional methods employing thionyl chloride or similar reagents, research into novel synthetic routes for acyl chlorides offers potential alternatives for the preparation of this compound. These emerging methods often provide milder reaction conditions and may avoid the use of hazardous reagents.

One such alternative involves the use of 3,3-dichlorocyclopropenes as activating agents. In this method, the carboxylic acid is converted to its corresponding acyl chloride in the presence of a tertiary amine base. The reaction proceeds rapidly via a nucleophilic acyl substitution mechanism activated by an aromatic cyclopropenium cation. This approach has been shown to be effective for preparing acid-sensitive acyl chlorides. organic-chemistry.org

Another modern approach is based on visible-light photocatalysis . An efficient method has been developed to convert aldehydes into acid chlorides. The reaction uses a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide (NCS) with a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂). This represents a potential alternative route if a suitable aldehyde precursor to this compound were available. organic-chemistry.org

These methods, while not yet specifically reported for the synthesis of this compound, represent the forefront of acyl chloride synthesis and could foreseeably be adapted for its production.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chlorobenzoyl Chloride

Electrophilic Acylation Reactions

Electrophilic acylation is a fundamental class of reactions in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule. For 2-Bromo-4-chlorobenzoyl chloride, the acyl group is 2-bromo-4-chlorobenzoyl. Due to the presence of the highly reactive acyl chloride functional group, this compound is an excellent electrophile, readily participating in reactions where it is attacked by a nucleophile. The most prominent of these reactions is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation on aromatic rings. masterorganicchemistry.comrsc.org

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, allows for the attachment of the 2-bromo-4-chlorobenzoyl group to aromatic and heteroaromatic rings. wikipedia.org This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst. chemguide.co.uklibretexts.org The product of this reaction is an aryl ketone. A significant advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the acyl group. wikipedia.orgnih.gov This deactivation prevents subsequent reactions, leading to mono-acylated products without the risk of poly-acylation. libretexts.orgorganic-chemistry.org

For example, the reaction of this compound with an electron-rich aromatic substrate like phenetole (B1680304) (ethoxybenzene) would yield an ethoxy benzophenone (B1666685) derivative. In a similar reaction, 5-bromo-2-chlorobenzoyl chloride was reacted with phenetole to prepare 5-bromo-2-chloro-4'-ethoxy benzophenone, highlighting the utility of this class of compounds in synthesis. google.com

Lewis acids are essential catalysts in Friedel-Crafts acylation reactions. masterorganicchemistry.com Their primary role is to increase the electrophilicity of the acylating agent. masterorganicchemistry.comkhanacademy.org The Lewis acid, commonly aluminum trichloride (B1173362) (AlCl₃), coordinates with the chlorine atom of the this compound. masterorganicchemistry.comyoutube.com This coordination weakens the carbon-chlorine bond, facilitating its departure and generating a highly reactive, resonance-stabilized electrophile known as an acylium ion. masterorganicchemistry.comchemguide.co.ukyoutube.com

The general mechanism for the formation of the acylium ion is as follows: R-COCl + AlCl₃ → [R-C≡O]⁺ + [AlCl₄]⁻

While AlCl₃ is a traditional and effective catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃) can also be employed. masterorganicchemistry.comrsc.orgnih.gov In many cases, a stoichiometric amount of the Lewis acid is required because the resulting ketone product is a moderate Lewis base and forms a stable complex with the catalyst, rendering it inactive. wikipedia.orgorganic-chemistry.org This complex is then hydrolyzed during aqueous workup to release the final ketone product. wikipedia.org Modern approaches sometimes utilize milder or reusable catalysts, such as solid acids or metal triflates, to create more environmentally friendly processes. researchgate.netresearchgate.net

The position at which the 2-bromo-4-chlorobenzoyl group attaches to the aromatic or heteroaromatic ring is known as the regioselectivity of the reaction. This is primarily governed by the electronic properties of the substituents already present on the substrate ring. alexandonian.com

Activating Groups: Electron-donating groups (e.g., -OCH₃, -OH, -NH₂, alkyl groups) direct the incoming acyl group to the ortho and para positions. This is because these groups stabilize the positive charge of the intermediate carbocation (the arenium ion) through resonance or induction, particularly when the attack occurs at these positions. alexandonian.com Generally, the para product is favored over the ortho product due to reduced steric hindrance. alexandonian.com

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C=O) direct the incoming acyl group to the meta position. These groups destabilize the arenium ion, and the destabilization is least pronounced when the attack is at the meta position. alexandonian.com Halogens (like -Br, -Cl) are an exception; they are deactivating yet direct to the ortho and para positions. alexandonian.com

Diastereoselectivity is typically not a factor in the Friedel-Crafts acylation of simple, achiral aromatic substrates, as the resulting ketones are often achiral. It becomes a consideration only when the substrate or catalyst is chiral, leading to the potential formation of diastereomeric products.

| Substituent on Benzene (B151609) Ring | Electronic Effect | Directing Position(s) | Example Substrate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Anisole |

| -CH₃ (Methyl) | Activating | Ortho, Para | Toluene (B28343) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Chlorobenzene |

| -NO₂ (Nitro) | Deactivating | Meta | Nitrobenzene |

| -C(O)CH₃ (Acetyl) | Deactivating | Meta | Acetophenone |

The electronic nature of the aromatic substrate significantly impacts the rate of the Friedel-Crafts acylation reaction. The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile. masterorganicchemistry.com

Activating Groups: Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the acylium ion electrophile. This leads to a faster reaction rate. alexandonian.com

Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and slowing the reaction rate. alexandonian.com Aromatic rings with strongly deactivating substituents, such as a nitro group, are often so unreactive that they fail to undergo Friedel-Crafts acylation under standard conditions. libretexts.orgyoutube.com Similarly, aromatic amines (e.g., aniline) are unsuitable substrates because the basic nitrogen atom complexes with the Lewis acid catalyst, creating a strongly deactivating ammonium (B1175870) group. libretexts.org

| Substituent Group Type | Effect on Electron Density | Effect on Reaction Rate | Example Groups |

|---|---|---|---|

| Strongly Activating | Increases | Greatly Increases | -NH₂, -OH, -OR |

| Moderately Activating | Increases | Increases | -NHCOR, -OCOR |

| Weakly Activating | Increases | Slightly Increases | -R (Alkyl), -C₆H₅ |

| Weakly Deactivating | Decreases | Slightly Decreases | -F, -Cl, -Br, -I |

| Strongly Deactivating | Decreases | Greatly Decreases (or No Reaction) | -NO₂, -SO₃H, -CN, -NR₃⁺ |

The Friedel-Crafts acylation proceeds through a well-established three-step electrophilic aromatic substitution mechanism. nih.gov

Step 1: Formation of the Electrophile. The Lewis acid catalyst activates the this compound to generate the electrophilic acylium ion. This ion is stabilized by resonance, with a significant contributor having a triple bond between carbon and oxygen, which satisfies the octet rule for all atoms. masterorganicchemistry.comyoutube.com

Step 2: Nucleophilic Attack and Formation of the Arenium Ion. The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comyoutube.com

Step 3: Deprotonation and Restoration of Aromaticity. The conjugate base of the catalyst (e.g., AlCl₄⁻) acts as a base, abstracting a proton from the carbon atom bonded to the new acyl group. chemguide.co.uk The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although it often remains complexed to the product ketone. wikipedia.orgchemguide.co.uk

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

Acyl Transfer Reactions

Beyond the Friedel-Crafts acylation, this compound is a versatile reagent for a variety of acyl transfer reactions. In these processes, the 2-bromo-4-chlorobenzoyl group is transferred to a nucleophile. The high reactivity of the acyl chloride functional group is driven by the electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of the adjacent chlorine atom and the substituted aromatic ring.

These reactions proceed via a nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses by expelling the chloride ion, the best leaving group among carboxylic acid derivatives, to form the new acylated product.

Common nucleophiles that react with this compound include:

Water (Hydrolysis): Reaction with water yields the corresponding 2-bromo-4-chlorobenzoic acid.

Alcohols (Alcoholysis): Reaction with alcohols produces esters.

Amines (Aminolysis): Reaction with primary or secondary amines yields amides.

Thiols (Thiolysis): Reaction with thiols produces thioesters.

| Nucleophile | Nucleophile Formula | Product Class |

|---|---|---|

| Water | H₂O | Carboxylic Acid |

| Alcohol | R-OH | Ester |

| Amine (Primary) | R-NH₂ | Amide |

| Amine (Secondary) | R₂NH | Amide |

| Thiol | R-SH | Thioester |

| Aromatic Ring (with Lewis Acid) | Ar-H | Aryl Ketone |

Amide Formation via Reaction with Amines and Hydrazines

This compound, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution with a variety of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazines, to form the corresponding amides and hydrazides. This reaction is a cornerstone of organic synthesis due to its efficiency and broad applicability. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as a tertiary amine (e.g., triethylamine) or even a second equivalent of the reacting amine, is typically added to neutralize the hydrogen chloride byproduct that is formed. libretexts.org

The general reaction can be represented as follows:

Reaction of this compound with a primary amine (R-NH₂) in the presence of a base yields the corresponding N-substituted amide.

The reaction with hydrazine (B178648) proceeds in a similar manner to afford 2-bromo-4-chloro-N-phenylbenzohydrazide. These reactions are generally exothermic and proceed rapidly under mild conditions.

The scope of the amidation reaction with this compound is extensive, encompassing a wide range of amines. However, the reactivity and success of the reaction can be influenced by the nature of the amine.

Primary and Secondary Aliphatic Amines: These amines are generally highly nucleophilic and react readily with this compound to provide the corresponding amides in good to excellent yields. Protocols often involve dissolving the acyl chloride in an inert solvent like dichloromethane (B109758) or Cyrene™ and adding the amine, sometimes in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced. hud.ac.uk

Aromatic Amines: Anilines and other aromatic amines are weaker nucleophiles compared to their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, their reaction with this compound may require slightly more forcing conditions, such as heating, or the use of a catalyst to proceed at a reasonable rate. Despite this, they are common substrates in these reactions.

Hydrazines: Hydrazine and its derivatives are also effective nucleophiles for this transformation, leading to the formation of hydrazides.

Limitations of the protocol can arise from several factors:

Steric Hindrance: Highly sterically hindered amines, such as di-tert-butylamine, may react very slowly or not at all due to the difficulty of the nucleophile approaching the electrophilic carbonyl carbon.

Electronic Effects: Amines with strong electron-withdrawing groups will be less nucleophilic and may require more forcing conditions or fail to react.

Competing Reactions: In the absence of a separate base, two equivalents of the amine are consumed: one as the nucleophile and one to neutralize the HCl. This can be a limitation if the amine is valuable.

The following table illustrates the scope of the amidation reaction with various amines:

| Amine/Hydrazine Substrate | Product | Typical Conditions | Notes |

| Benzylamine | N-benzyl-2-bromo-4-chlorobenzamide | Triethylamine, Dichloromethane, 0°C to RT | High yield, generally clean reaction. |

| Aniline | 2-Bromo-4-chloro-N-phenylbenzamide | Toluene, Reflux | Requires heating due to lower nucleophilicity of aniline. |

| Pyrrolidine | (2-Bromo-4-chlorophenyl)(pyrrolidin-1-yl)methanone | Triethylamine, Cyrene™, 0°C to RT | Reaction is typically fast; product may require column chromatography for purification. hud.ac.uk |

| Hydrazine | 2-Bromo-4-chlorobenzohydrazide | Inert solvent, controlled temperature | Forms the corresponding hydrazide. |

A key aspect of amide bond formation is the stereochemical outcome when a chiral amine is used as the nucleophile. The reaction of an acyl chloride with an amine proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. libretexts.org This carbonyl carbon is sp² hybridized and trigonal planar, meaning it is achiral. The incoming amine attacks this planar center to form a tetrahedral intermediate.

Crucially, the reaction does not occur at any stereocenter present in the amine nucleophile. Therefore, if a chiral amine is used, its stereochemical integrity is expected to be maintained throughout the reaction. The formation of the new amide bond does not involve the breaking of any bonds at the chiral center of the amine. For example, the reaction of this compound with (R)-1-phenylethanamine would be expected to produce (R)-N-(1-phenylethyl)-2-bromo-4-chlorobenzamide with no loss of stereochemical purity.

While specific mechanistic studies on the stereochemistry of reactions involving this compound are not extensively documented in the reviewed literature, the general principles of this fundamental reaction are well-established and predict the retention of configuration at the amine's stereocenter.

Esterification with Hydroxyl-Containing Compounds

This compound reacts with alcohols and phenols, which are hydroxyl-containing compounds, to form the corresponding esters. This transformation, similar to amidation, is a nucleophilic acyl substitution. The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

The general mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the ester.

A specific application of this reaction is the synthesis of 4,6-pyrimidyl di(2-bromo-4-chlorobenzoate) from the reaction of this compound with 4,6-dihydroxypyrimidine (B14393) in the presence of triethylamine and methylene (B1212753) chloride. koreascience.kr

The following table summarizes the esterification with representative hydroxyl compounds:

| Hydroxyl Compound | Product | Typical Conditions |

| Ethanol | Ethyl 2-bromo-4-chlorobenzoate | Pyridine, 0°C to RT |

| Phenol | Phenyl 2-bromo-4-chlorobenzoate | Triethylamine, Dichloromethane, RT |

| 4,6-Dihydroxypyrimidine | 4,6-Pyrimidyl di(2-bromo-4-chlorobenzoate) | Triethylamine, Methylene Chloride, RT koreascience.kr |

Investigation of Halogen Reactivity on the Aromatic Ring System

The aromatic ring of this compound is substituted with two different halogen atoms, bromine and chlorine, and a strongly electron-withdrawing acyl chloride group. This substitution pattern significantly influences the reactivity of the aromatic ring and the halogens themselves.

Nucleophilic Aromatic Substitution (SNAr):

Aryl halides are typically unreactive towards nucleophiles. However, nucleophilic aromatic substitution can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. openstax.org

In this compound, the acyl chloride group is a powerful electron-withdrawing group.

The bromine atom is ortho to the acyl chloride group.

The chlorine atom is para to the acyl chloride group.

Both positions are activated towards nucleophilic attack. Generally, in SNAr reactions, the rate of substitution for halogens follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. However, the C-Br bond is weaker than the C-Cl bond, which can also influence reactivity. Given the positions, both halogens are susceptible to displacement by strong nucleophiles, though selective substitution could be challenging.

Palladium-Catalyzed Cross-Coupling Reactions:

The halogen atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. libretexts.org The relative reactivity of aryl halides in these reactions typically follows the order I > Br > OTf >> Cl. tcichemicals.com This trend is based on the ease of the oxidative addition of the aryl halide to the palladium(0) catalyst.

Given this reactivity trend, the bromine atom at the 2-position of this compound would be expected to react selectively over the chlorine atom at the 4-position in a Suzuki coupling reaction. mdpi.comnih.gov This allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. Studies on similar substrates have shown that the bromo group is replaced in the presence of a palladium catalyst, while the chloro group remains due to the higher strength of the C-Cl bond, which hinders its reactivity. nih.gov

The following table summarizes the potential reactivity of the halogens on the aromatic ring:

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | Substitution of Br and/or Cl | The acyl chloride group activates both the ortho (Br) and para (Cl) positions. The acyl chloride itself may also react. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Selective substitution of the bromine atom | The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. tcichemicals.comnih.gov |

Synthetic Applications and Derivatization Strategies Utilizing 2 Bromo 4 Chlorobenzoyl Chloride

Synthesis of Complex Substituted Benzophenone (B1666685) Derivatives

The acyl chloride functional group of 2-bromo-4-chlorobenzoyl chloride makes it an excellent electrophile for Friedel-Crafts acylation reactions, a cornerstone method for the formation of aryl ketones. nih.govyoutube.comrsc.orgnih.gov This reaction involves the substitution of an aromatic proton with an acyl group in the presence of a Lewis acid catalyst, leading to the formation of a C-C bond and the ketone moiety. nih.govrsc.orgnih.gov

The presence of bromine and chlorine atoms on the benzoyl chloride ring allows for the synthesis of benzophenones with multiple halogen substituents. These halogenated benzophenones are important synthetic intermediates, as the halogens can be further functionalized through various cross-coupling reactions.

A primary method for synthesizing these compounds is the Friedel-Crafts acylation. oregonstate.eduorganic-chemistry.org In a typical procedure, this compound is reacted with an aromatic compound, such as phenetole (B1680304) (ethoxybenzene), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). google.com The reaction leads to the formation of a new carbon-carbon bond between the acyl carbon of the benzoyl chloride and the aromatic ring of the other reactant. google.comgoogle.com

For instance, the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone is achieved by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the intermediate 5-bromo-2-chlorobenzoyl chloride. google.com This intermediate is then subjected to a Friedel-Crafts acylation with phenetole using aluminum trichloride as a catalyst to yield the final benzophenone product. google.com To improve efficiency and reduce byproducts, modifications such as using silica (B1680970) gel-loaded aluminum trichloride have been developed. google.com

| Compound Name | Role | Synthesis Method |

| This compound | Reactant | Friedel-Crafts Acylation |

| Phenetole | Reactant | Friedel-Crafts Acylation |

| Aluminum trichloride | Catalyst | Friedel-Crafts Acylation |

| 5-Bromo-2-chloro-4'-ethoxy benzophenone | Product | Friedel-Crafts Acylation |

The reactivity of this compound enables the directed synthesis of specific and complex ketone structures beyond simple benzophenones. The strategic placement of the bromo and chloro groups influences the regioselectivity of subsequent reactions, guiding the synthesis toward a desired molecular architecture.

An example is the synthesis of 1-(2-bromo-4-chlorophenyl)-3-(4-methoxyphenyl)-2-propyn-1-one. This synthesis begins by preparing 4,6-pyrimidyl di(2-bromo-4-chlorobenzoate) from this compound and 4,6-dihydroxypyrimidine (B14393). koreascience.kr This activated intermediate is then reacted with 4-methoxyphenylethynylmagnesium bromide, a Grignard reagent. koreascience.kr The reaction proceeds via nucleophilic acyl substitution, where the organomagnesium compound attacks the carbonyl carbon, leading to the formation of the target propynone, a specific type of ketone. koreascience.kr

| Compound Name | Starting Material | Reagent | Product |

| This compound | N/A | 4,6-dihydroxypyrimidine | 4,6-pyrimidyl di(2-bromo-4-chlorobenzoate) |

| 4,6-pyrimidyl di(2-bromo-4-chlorobenzoate) | This compound | 4-Methoxyphenylethynylmagnesium bromide | 1-(2-bromo-4-chlorophenyl)-3-(4-methoxyphenyl)-2-propyn-1-one |

Construction of Advanced Heterocyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science. openmedicinalchemistryjournal.commsu.edu this compound serves as a valuable precursor for creating complex heterocyclic scaffolds, particularly those containing nitrogen and sulfur.

The acyl chloride group readily reacts with nucleophilic nitrogen atoms, making it a key reagent for building nitrogen-containing heterocycles. nih.gov A direct application is the acylation of nitrogen-containing ring systems.

For example, this compound is used to synthesize 4,6-pyrimidyl di(2-bromo-4-chlorobenzoate). koreascience.kr This is achieved by reacting two equivalents of the benzoyl chloride with 4,6-dihydroxypyrimidine in the presence of a base like triethylamine (B128534). koreascience.krresearchgate.net The resulting product is a diester that serves as a stable, activated precursor for further synthetic transformations, such as the synthesis of propynones mentioned previously, which can then be cyclized into other heterocyclic systems. koreascience.kr

Beyond nitrogen heterocycles, this compound is instrumental in synthesizing other heterocyclic systems, such as those containing sulfur. Thioflavones, a class of sulfur-containing heterocyclic compounds, are recognized as potent drug candidates. researchgate.net

A versatile synthesis of thioflavones starts from 2-bromobenzoyl chlorides, including the 4-chloro substituted variant. researchgate.net The synthesis involves the reaction of a 1-(2-bromo-4-chlorophenyl)-3-aryl-2-propyn-1-one derivative with a sulfur source like sodium hydrosulfide (B80085). koreascience.kr This sequence first involves a 1,4-addition of the hydrosulfide anion to the propynone system, followed by an intramolecular nucleophilic substitution of the bromide, leading to the formation of the benzothiopyran ring, which is the core of the thioflavone structure. researchgate.net This pathway has been successfully applied to produce thioflavones with various substituents, including the 7-chloro-4'-methoxythioflavone. koreascience.krresearchgate.net

Role as a Precursor in the Synthesis of Pharmaceutical Intermediates

The derivatives synthesized from this compound are often not the final products themselves but are critical intermediates in the multi-step synthesis of pharmaceutically active compounds.

A significant example is the use of 5-bromo-2-chloro-4'-ethoxy benzophenone, which is synthesized from a derivative of this compound. google.com This specific benzophenone is a key intermediate in the synthesis of dapagliflozin, a medication used for the treatment of type 2 diabetes. google.com Furthermore, the thioflavone derivatives synthesized from this compound precursors are being investigated as potent drug candidates themselves. researchgate.net The ability to use this starting material to build complex molecular frameworks makes it a valuable tool in medicinal chemistry and drug discovery. nih.gov

| Precursor | Derivative | Pharmaceutical Application |

| 5-Bromo-2-chlorobenzoyl chloride | 5-Bromo-2-chloro-4'-ethoxy benzophenone | Key intermediate for Dapagliflozin google.com |

| This compound | Thioflavone derivatives | Potent drug candidates researchgate.net |

Intermediate for Citalopram Synthesis

This compound serves as a crucial starting material in the synthesis of Citalopram, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant. A key synthetic route involves a multi-step process beginning with the Friedel-Crafts acylation of fluorobenzene (B45895) with this compound. asianpubs.org

The synthesis begins with the preparation of this compound itself, which is typically formed by reacting 2-bromo-4-chlorobenzoic acid with thionyl chloride. asianpubs.org This acid chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-bromo-4-chloro-4'-fluorobenzophenone. asianpubs.org

The subsequent step involves a cyanation reaction, where the bromo group on the benzophenone derivative is displaced by a cyanide group. This is commonly achieved by treating the intermediate with copper(I) cyanide in a polar solvent like dimethylformamide (DMF). asianpubs.org The resulting cyano derivative is a key precursor to the core structure of Citalopram. asianpubs.org The synthesis proceeds through several more steps, including the introduction of the dimethylaminopropyl side chain and cyclization to form the final dihydroisobenzofuran ring system of Citalopram. google.com

A summary of the initial steps in a common Citalopram synthesis is presented below:

| Step | Reactants | Reagents | Product |

| 1 | 2-bromo-4-chlorobenzoic acid | Thionyl chloride, Toluene (B28343) | This compound asianpubs.org |

| 2 | This compound, Fluorobenzene | Aluminum chloride | 2-bromo-4-chloro-4'-fluorobenzophenone asianpubs.org |

| 3 | 2-bromo-4-chloro-4'-fluorobenzophenone | Copper(I) cyanide, DMF | 2-cyano-4-chloro-4'-fluorobenzophenone asianpubs.org |

This synthetic pathway highlights the importance of this compound as a foundational building block, providing the core phenyl ring with the necessary halogen substituents for the subsequent chemical transformations leading to Citalopram. asianpubs.orggoogle.com

Exploration of Other Drug Candidate Building Blocks

The reactivity of this compound makes it a valuable building block for the synthesis of various other potential drug candidates beyond Citalopram. bldpharm.comoakwoodchemical.com Its electrophilic acyl chloride group readily reacts with nucleophiles, enabling the construction of more complex molecules with potential therapeutic applications. This reactivity is fundamental to its role in medicinal chemistry for creating libraries of compounds for drug discovery. researchgate.net

The presence of two different halogen atoms (bromo and chloro) on the benzene (B151609) ring offers opportunities for selective functionalization, further enhancing its versatility as a scaffold in drug design. For instance, the bromo substituent can be selectively targeted in cross-coupling reactions, while the chloro group remains intact for later modifications.

Research has shown that benzoyl chloride derivatives are utilized in the synthesis of compounds with a range of biological activities. For example, the related compound 4-chlorobenzoyl chloride has been used to modify natural products like pinostrobin (B192119) to create new derivatives with enhanced anti-inflammatory activity by inhibiting the COX-2 receptor. ajgreenchem.com This suggests that this compound could similarly be employed to synthesize novel anti-inflammatory agents. Furthermore, its structural motifs are found in compounds explored for anticancer properties.

The general utility of this compound as a building block is summarized in the table below, based on the potential applications of its derivatives.

| Potential Therapeutic Area | Synthetic Strategy | Rationale |

| Anti-inflammatory Agents | Acylation of bioactive molecules | Modification of known anti-inflammatory compounds to potentially enhance efficacy or alter properties. ajgreenchem.com |

| Anticancer Agents | Formation of amide or ester linkages with various scaffolds | Building complex molecules that can interact with biological targets relevant to cancer. |

| CNS Agents | Backbone for multi-substituted aromatic compounds | The di-halogenated phenyl ring serves as a core for constructing molecules targeting central nervous system receptors. |

While specific examples of marketed drugs, other than Citalopram, that use this compound as a direct starting material are not extensively documented in public literature, its classification as an organic building block for pharmaceutical intermediates underscores its potential in the ongoing search for new and effective drug candidates. bldpharm.com

Advanced Characterization and Computational Studies of 2 Bromo 4 Chlorobenzoyl Chloride and Its Derivatives

Spectroscopic Analysis of Reaction Products and Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of the products resulting from reactions involving 2-Bromo-4-chlorobenzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a detailed view of the molecular structure.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution. For derivatives of this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

When this compound undergoes reactions, such as esterification or amidation, the resulting products exhibit characteristic NMR spectra. The aromatic region of the ¹H NMR spectrum is particularly informative. The three protons on the benzene (B151609) ring are in different chemical environments and typically appear as distinct signals. Their chemical shifts and coupling patterns allow for unambiguous assignment. For instance, in derivatives, the proton adjacent to the bromine atom is expected to be at a different chemical shift compared to the other two protons due to the differing electronic effects of the substituents.

Analysis of related compounds provides a reference for expected chemical shifts. For example, in 4-chlorobenzoyl chloride, the protons appear as two doublets around 8.03 ppm and 7.47 ppm. chemicalbook.com The hydrolysis product, 2-bromo-4-chlorobenzoic acid, also shows a complex pattern in the aromatic region, which is crucial for its identification. nih.gov

Table 1: Representative ¹H NMR Data for Related Benzoyl Derivatives

| Compound | Solvent | Aromatic Proton Chemical Shifts (ppm) | Reference |

| 4-Chlorobenzoyl chloride | CDCl₃ | 8.03 (d), 7.47 (d) | chemicalbook.com |

| 1-Bromo-2-chloroethane | CDCl₃ | ~3.8 (t), ~3.6 (t) | docbrown.info |

| 1-Bromo-4-chloro-benzene | - | Aromatic Multiplet | spectrabase.com |

This table is interactive. Click on the headers to sort.

Infrared (IR) and Mass Spectrometry (MS) Applications

IR spectroscopy is highly effective for identifying functional groups. The parent compound, this compound, exhibits a strong absorption band for the carbonyl (C=O) group of the acyl chloride, typically found at a high frequency (around 1770-1800 cm⁻¹) due to the electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon.

Upon reaction, this characteristic peak disappears and is replaced by a new carbonyl peak corresponding to the product. For example:

Hydrolysis to 2-bromo-4-chlorobenzoic acid results in a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch at a lower frequency (around 1700 cm⁻¹). nih.gov

Esterification with an alcohol yields an ester with a C=O stretch typically in the 1735-1750 cm⁻¹ range.

Amidation with an amine produces an amide, which shows a C=O stretch around 1630-1690 cm⁻¹ and N-H stretching bands. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the reaction products. A key feature in the mass spectra of derivatives of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern provides definitive evidence for the presence of these halogens in the molecule and its fragments. The exact mass of the molecular ion can be used to confirm the elemental formula. nih.govnist.gov

Computational Chemistry Methodologies for Mechanistic Understanding

Computational chemistry provides powerful tools to investigate reaction mechanisms, molecular properties, and structure-activity relationships at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.net For this compound and its derivatives, DFT calculations can predict optimized geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the distribution of electron density. researchgate.net

Key parameters derived from DFT studies include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For this compound, the carbonyl carbon is a significant electrophilic site, susceptible to attack by nucleophiles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ukm.my Studies on related halogenated benzaldehydes show how different substituents influence these orbital energies. researchgate.net

Table 2: Theoretical Data for Related Halogenated Benzaldehydes from DFT Studies

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-bromo-4-chlorobenzaldehyde | B3LYP/6-311+G(3df,p) | -7.2 | -2.5 | 4.7 |

| 4-bromo-2-fluorobenzaldehyde | B3LYP/6-311+G(3df,p) | -7.1 | -2.4 | 4.7 |

| 4-bromo-2-bromobenzaldehyde | B3LYP/6-311+G(3df,p) | -7.3 | -2.6 | 4.7 |

Data adapted from theoretical studies on related compounds. researchgate.net This table is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This methodology is particularly useful for studying the conformational flexibility of molecules and their non-covalent interactions with other molecules, such as solvents or biological targets.

For derivatives of this compound, MD simulations can:

Explore the rotational barriers around single bonds, identifying the most stable conformers.

Simulate the behavior of the molecule in different solvent environments, providing insight into solvation effects.

Model the binding of a derivative to a protein's active site, helping to understand its mechanism of action as a potential drug candidate. This involves analyzing the stability of the ligand-protein complex and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. atlantis-press.com This approach is vital in drug design for predicting the activity of new, unsynthesized molecules. nih.gov

To build a QSAR model for a series of derivatives of this compound, the following steps are taken:

A series of derivatives is synthesized, and their biological activity (e.g., enzyme inhibition, measured as IC₅₀) is determined experimentally. nih.gov

A variety of molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure.

Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed biological activity. atlantis-press.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic properties and reactivity of the molecule. atlantis-press.com |

| Steric | Molecular Weight (MW), Molar Refractivity (CMR), Volume | Relates to the size and shape of the molecule. atlantis-press.com |

| Lipophilic | LogP, Topological Polar Surface Area (tPSA) | Quantifies the hydrophobicity and transport characteristics of the molecule. atlantis-press.com |

| Topological | Connectivity indices, Shape indices | Describes the atomic arrangement and branching of the molecule. |

The resulting QSAR model can then be used to predict the activity of new derivatives, guiding the synthesis of more potent and selective compounds. atlantis-press.com

Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Chlorobenzoyl Chloride

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the acyl chloride group in 2-Bromo-4-chlorobenzoyl chloride is paramount to its function as an acylating agent. Future research is increasingly focused on developing sophisticated catalytic systems that can control and enhance the efficiency of its reactions. The development of novel palladium-based catalysts, for instance, has shown promise in the cross-coupling of acyl halides with various nucleophiles. tnstate.edu A key area of exploration is the use of palladium complexes to mediate the difunctionalization of unsaturated carbon-carbon bonds, where the C-COCl bond is cleaved and added across alkenes or alkynes. nih.gov Such a transformation, if applied to this compound, could generate complex molecular architectures while retaining the halogen functionalities for subsequent reactions.

Furthermore, catalyst design is crucial for achieving chemoselectivity—preferentially reacting at the acyl chloride group without disturbing the bromo or chloro substituents. Lewis acids and specific amine catalysts, like pyridine (B92270) or dimethylformamide, are known to activate acyl chlorides for nucleophilic substitution. wikipedia.org The future lies in creating chiral catalysts or finely tuned Lewis acid systems for asymmetric reactions, such as enantioselective cross aldol (B89426) reactions, enabling the synthesis of stereochemically defined products. acs.org

Table 1: Potential Catalytic Systems for this compound Reactions

| Catalyst Type | Potential Reaction | Advantage | Source(s) |

|---|---|---|---|

| Palladium Complexes (e.g., PdCl₂(Ph₃P)₄) | Cross-coupling with aryltrifluoroborates; Carbochlorocarbonylation | High efficiency, atom economy, formation of new C-C bonds. tnstate.edunih.gov | tnstate.edunih.gov |

| Rhodium/Iridium Complexes | Acyl chlorination of alkynes | Difunctionalization of unsaturated bonds. | nih.gov |

| Chiral Lewis Acids/Cinchona Alkaloids | Asymmetric acyl halide-aldehyde cyclocondensations | Enantioselective synthesis of complex molecules. | acs.org |

| Nucleophilic Catalysts (e.g., Pyridine, DMF) | Standard Acylation (Amidation, Esterification) | Activation of the acyl chloride group for efficient substitution. | wikipedia.org |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing benzoyl chlorides often involve reagents like thionyl chloride or phosphorus pentachloride, which generate significant acidic waste. researchgate.netatamanchemicals.com A major thrust in future research is the development of greener synthetic routes for compounds like this compound. Green chemistry principles emphasize waste prevention, atom economy, and the use of less hazardous chemicals. wjpmr.com

One promising avenue is the use of alternative chlorinating agents that are safer and produce benign byproducts. organic-chemistry.org For example, processes using N-chlorosuccinimide under visible-light photocatalysis have been developed for related transformations. organic-chemistry.org Another approach involves solvent-free reaction conditions, such as grinding solid reactants together, which has been shown to improve yields and reduce energy consumption in other syntheses. wjpmr.com Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve efficiency in coupling reactions involving acyl halides. tnstate.edu Future research will likely focus on adapting these methods for the industrial-scale production of this compound, potentially starting from 2-bromo-4-chlorobenzoic acid, thereby minimizing environmental impact and improving process safety. google.com

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net The on-demand synthesis of reactive intermediates like acyl chlorides is a particularly attractive application of flow chemistry, as it avoids the need to store unstable compounds. justia.com

The synthesis of this compound could be reimagined within a continuous flow system. In such a setup, the precursor (e.g., 2-bromo-4-chlorobenzoic acid) and a chlorinating agent would be continuously pumped into a reactor where they mix and react under precisely controlled conditions (temperature, pressure, and residence time). justia.com This methodology is especially beneficial when using hazardous but effective reagents like phosgene (B1210022) substitutes, as the small reaction volume minimizes potential risks. researchgate.net The resulting this compound could then be directly channeled into a subsequent flow reactor for immediate use in another reaction, such as a Friedel-Crafts acylation or an esterification, creating a seamless, multi-step synthesis. researchgate.netresearchgate.net This integration streamlines the entire production process, reduces waste, and enhances product consistency.

Table 2: Comparison of Synthesis Methodologies for Acyl Chlorides

| Parameter | Traditional Batch Process | Continuous Flow Process | Source(s) |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents. | Enhanced safety with small, controlled reaction volumes. | researchgate.net |

| Reagent Use | Often requires large excess of reagents (e.g., 4+ equivalents of thionyl chloride). | More efficient mixing and heat transfer allows for stoichiometric or near-stoichiometric reagent use. | researchgate.net |

| Process Control | Difficult to control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time. | researchgate.netjustia.com |

| Waste Generation | Generates significant amounts of acidic and solvent waste. | Reduced waste streams and potential for easier byproduct recycling. | researchgate.netgoogle.com |

| Scalability | Scaling up can be complex and introduce new safety challenges. | Easily scalable by running the system for longer periods or using parallel reactors. | organic-chemistry.org |

Design and Synthesis of Functional Materials Incorporating this compound Derived Scaffolds

The unique structure of this compound makes it an intriguing building block for the creation of advanced functional materials. Substituted benzoyl chlorides are known precursors to high-performance polymers and resins. atamanchemicals.comwikipedia.org The presence of two different halogen atoms on the aromatic ring of this compound offers distinct opportunities for material design.

For example, the acyl chloride group can be used to anchor the molecule onto a polymer backbone or surface via ester or amide linkages. The bromo and chloro substituents can then serve several purposes. They can impart specific properties to the final material, such as flame retardancy, increased density, or modified refractive index. Alternatively, the carbon-bromine and carbon-chlorine bonds can act as reactive handles for subsequent post-polymerization modifications, such as cross-linking reactions or the introduction of other functional groups through catalytic coupling, allowing for the fine-tuning of material properties. Research in this area could lead to the development of novel specialty polymers, coatings, or organic-inorganic hybrid materials with tailored thermal, optical, or electronic characteristics.

Directed Synthesis of Complex Natural Product Analogs and Bioactive Molecules

This compound is a valuable scaffold for medicinal chemistry and the synthesis of bioactive compounds. The modification of natural products or the creation of entirely new pharmacophores often relies on versatile building blocks to explore structure-activity relationships. For instance, 4-chlorobenzoyl chloride has been used to modify the natural product pinostrobin (B192119) to enhance its anti-inflammatory activity. ajgreenchem.comajgreenchem.com

The 2-bromo-4-chloro substitution pattern offers a unique electronic and steric profile that can be exploited in drug design. This scaffold can be used in Friedel-Crafts reactions to produce substituted benzophenones, which are common motifs in pharmacologically active molecules. google.com A key intermediate, 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685), is synthesized from a related precursor, highlighting the utility of this substitution pattern in creating drug candidates. google.com Furthermore, the bromo and chloro atoms can serve as handles for diversification, allowing chemists to systematically introduce different groups to probe interactions with biological targets like enzymes or receptors. nih.gov Future research will likely see this compound used to generate libraries of complex molecules for screening against various diseases, leading to the discovery of new therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthetic routes for 2-bromo-4-chlorobenzoyl chloride?

- Methodology : A common approach involves reacting 2-bromo-4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. Catalytic dimethylformamide (DMF) can accelerate the reaction by generating acyl chloride intermediates. Purification typically employs vacuum distillation or recrystallization from anhydrous solvents like dichloromethane. Reaction progress is monitored via TLC or FT-IR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis. Excess SOCl₂ is removed under reduced pressure.

Q. What safety protocols are essential for handling this compound?

- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Respiratory protection (NIOSH-approved masks) is required if aerosolization occurs .

- Storage : Store in a cool, dry place under inert gas (argon/nitrogen) in amber glass containers to prevent moisture absorption and photodegradation. Label containers with GHS05 (Corrosive) and H314 hazard statements .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Contaminated waste must be disposed of as hazardous corrosive material per local regulations .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and acyl chloride carbonyl signals (~170 ppm in 13C NMR).

- FT-IR : Acyl chloride C=O stretch appears at ~1770–1810 cm⁻¹. Absence of -OH (2500–3300 cm⁻¹) confirms complete conversion from benzoic acid .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 249 (C₇H₃BrClO⁺) and fragment ions indicative of Br/Cl loss .

Advanced Research Questions

Q. How can crystallographic data discrepancies arise during structural refinement, and how are they resolved?

- Common Issues : Disordered halogen atoms (Br/Cl) or twinning in crystals may lead to poor R-factor convergence. SHELXL’s TWIN and BASF commands can model twinning, while PART instructions address disorder .

- Validation Tools : Use PLATON’s ADDSYM to check missed symmetry and R1_merge to assess data quality. ORTEP-3 visualizes thermal ellipsoids to validate atom positioning .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylations or coupling reactions. DMF as a co-catalyst enhances electrophilicity in SNAr reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitutions. For moisture-sensitive steps, employ molecular sieves or inert atmospheres .

- Workflow Example :

- Step 1: Synthesize 2-bromo-4-chlorobenzoic acid via bromination of 4-chlorobenzoic acid using NBS.

- Step 2: Convert to acyl chloride with SOCl₂/DMF.

- Step 3: React with amines in dry THF to form amides. Monitor by LC-MS .

Q. How are conflicting purity results from HPLC and 1H-NMR reconciled?

- HPLC Limitations : May fail to detect non-UV-active impurities (e.g., inorganic salts).

- NMR Analysis : Integrate residual proton signals (e.g., DMSO-d₆ at δ 2.5 ppm) to quantify solvents. Use 19F-NMR if fluorinated byproducts are suspected.

- Cross-Validation : Combine with elemental analysis (C/H/N/Br/Cl) and HRMS for exact mass confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.